1H-benzimidazol-2-yl(phenyl)methanone
Overview
Description
1H-benzimidazol-2-yl(phenyl)methanone is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and catalysis. The compound features a benzimidazole core, which is known for its biological activity, and a phenyl methanone group, which can contribute to its chemical reactivity and physical properties .
Synthesis Analysis
The synthesis of 1H-benzimidazol-2-yl(phenyl)methanone can be achieved through a versatile method involving the reaction of aromatic aldehyde with o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, the desired product is obtained, while the absence of sulfur leads to the formation of quinoxaline in 1,4-dioxane . Another approach utilizes phosphoric acid as a homogeneous catalyst under mild conditions to synthesize 1,2-disubstituted benzimidazoles, which are structurally related to 1H-benzimidazol-2-yl(phenyl)methanone .
Molecular Structure Analysis
The molecular structure of related benzimidazole compounds has been characterized using various techniques such as high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR) imaging, and single-crystal X-ray diffraction. These studies reveal details such as "piano-stool" geometry around metal centers in complexes and bond distances that are crucial for understanding the reactivity and properties of the compounds .
Chemical Reactions Analysis
1H-benzimidazol-2-yl(phenyl)methanone and its analogs participate in a variety of chemical reactions. For instance, they can be used as catalysts for the oxidation of alcohols and the synthesis of 1,2-disubstituted benzimidazoles. The catalytic processes involve the formation of bisimine intermediates, followed by cyclization and rearrangement to yield the final heterocyclic products . Additionally, the compound can undergo oxidation to form bis-(1H-benzimidazol-2-yl)-methanone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-benzimidazol-2-yl(phenyl)methanone derivatives have been studied through various spectroscopic methods, including IR, Raman, and NMR spectroscopy. These studies provide insights into the vibrational modes, electronic structure, and conformational dynamics of the compounds. DFT calculations have also been employed to corroborate experimental findings and predict properties such as energy barriers for conformational changes . The antimicrobial and cytotoxicity properties of these compounds have been evaluated, showing promising activity against various bacterial and fungal strains, as well as low toxicity towards human cell lines .
Scientific Research Applications
Synthesis and Characterization of Oligobenzimidazoles : A study conducted by Anand and Muthusamy (2018) explored the synthesis of benzimidazole monomers and their conversion into oligomers. These oligomers were investigated for their optical, electrical, electrochemical, and thermal properties, suggesting potential applications in materials science (Anand & Muthusamy, 2018).
Development of Novel Chemical Compounds : Ge et al. (2011) synthesized a novel compound using 1H-benzimidazol-2-yl(phenyl)methanone, highlighting its potential in the development of new chemical entities for various applications (Ge, Ge, & Cao, 2011).
Pharmacological Research : Borza et al. (2007) identified derivatives of 1H-benzimidazol-2-yl(phenyl)methanone as potent antagonists of the NR2B subunit-selective NMDA receptor. This indicates its importance in the field of neuropharmacology and drug design (Borza et al., 2007).
Fluorescent Dye Synthesis : Jadhav, Shinde, and Sekar (2018) researched the synthesis of fluorescent monoazo disperse dyes using 1H-benzimidazol-2-yl(phenyl)methanone, indicating its role in the development of advanced dye technologies (Jadhav, Shinde, & Sekar, 2018).
Antimicrobial Activity Studies : Sharma, Narasimhan, Kumar, and Jalbout (2009) synthesized derivatives of 1H-benzimidazol-2-yl(phenyl)methanone and evaluated their antimicrobial activity. This suggests its potential use in developing new antimicrobial agents (Sharma, Narasimhan, Kumar, & Jalbout, 2009).
- and vibrational spectroscopy. This study contributes to the understanding of its structural properties and potential applications in crystallography and materials science (Miranda et al., 2009).
Development of Antimycobacterial Agents : Narasimhan, Sharma, Kumar, Yogeeswari, and Sriram (2011) explored the synthesis of 1H-benzimidazol-2-yl(phenyl)methanone derivatives and assessed their antimycobacterial activities. Their research suggests potential applications in developing novel treatments for mycobacterial infections (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).
- iral and antimicrobial agents (Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009).
Ligand Synthesis and Crystallography : Wang, Sun, Zhang, Sun (2017) synthesized V-shaped ligands with N-heterocycles, including 1H-benzimidazol-2-yl(phenyl)methanone, and analyzed their crystal structures. This research contributes to the field of ligand design and coordination chemistry (Wang, Sun, Zhang, & Sun, 2017).
Cancer Research : Panchal, Devgirkar, Patel, Nagani, and Lad (2020) investigated novel benzimidazole derivatives, including 1H-benzimidazol-2-yl(phenyl)methanone, for their potential in breast cancer treatment. This highlights the compound's significance in the development of new anticancer therapeutics (Panchal, Devgirkar, Patel, Nagani, & Lad, 2020).
properties
IUPAC Name |
1H-benzimidazol-2-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMKWQVADPIKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307527 | |
Record name | benzoylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazol-2-yl(phenyl)methanone | |
CAS RN |
955-41-9 | |
Record name | 1H-Benzimidazol-2-ylphenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 191928 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC191928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzoylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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